![molecular formula C17H17N3O5S2 B13553478 1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13553478.png)
1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a bicyclohexane structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the sulfamoyl group. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The sulfamoyl group is introduced via sulfonation reactions, where a sulfonamide is formed by reacting a sulfonyl chloride with an amine.
The final step involves the coupling of the thiazole-sulfamoyl intermediate with a bicyclo[2.1.1]hexane-5-carboxylic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
1-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfamoyl group are key functional groups that enable binding to these targets, leading to modulation of their activity. The bicyclohexane structure provides rigidity and spatial orientation, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
- 4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl derivatives
Uniqueness
1-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its combination of a thiazole ring, sulfamoyl group, and bicyclohexane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C17H17N3O5S2 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
1-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C17H17N3O5S2/c21-14(22)13-10-5-6-17(13,9-10)15(23)19-11-1-3-12(4-2-11)27(24,25)20-16-18-7-8-26-16/h1-4,7-8,10,13H,5-6,9H2,(H,18,20)(H,19,23)(H,21,22) |
InChI 键 |
XTHWJOHCBWPXHF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC1C2C(=O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


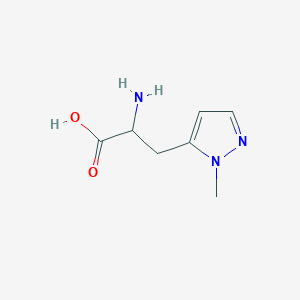

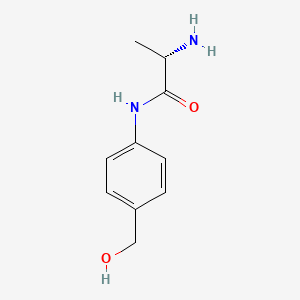
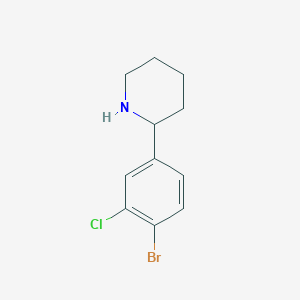
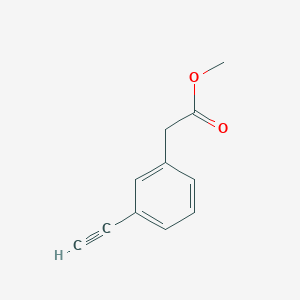

![methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13553425.png)
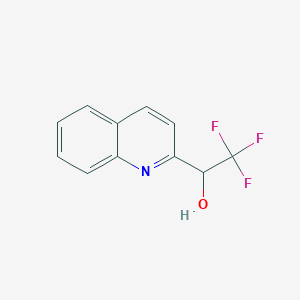
![1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13553438.png)
![tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate](/img/structure/B13553441.png)
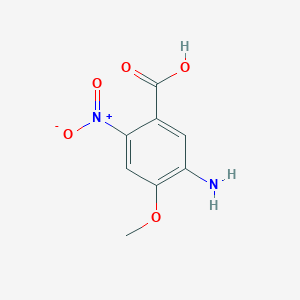
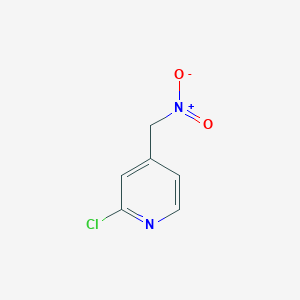
![1-(propan-2-yl)-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13553458.png)

